Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a chiral intermediate that can be used to synthesize a wide range of compounds with biological activity. In
Mechanism of Action
The mechanism of action of Benzyl (Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate)-3,4-dihydroxypiperidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis, which allows for the selective formation of chiral compounds. It may also interact with enzymes or other biological targets to produce its biological effects.
Biochemical and Physiological Effects:
Benzyl (this compound)-3,4-dihydroxypiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects. It can be used to synthesize compounds with anti-inflammatory, anti-tumor, and anti-viral activity. It has also been used to synthesize compounds with insecticidal and herbicidal activity. In addition, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzyl (Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate)-3,4-dihydroxypiperidine-1-carboxylate is its versatility as a chiral building block. It can be used to synthesize a wide range of compounds with biological activity, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using Benzyl (this compound)-3,4-dihydroxypiperidine-1-carboxylate is its relatively high cost compared to other chiral building blocks.
Future Directions
There are many future directions for the use of Benzyl (Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate)-3,4-dihydroxypiperidine-1-carboxylate in scientific research. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new compounds with insecticidal and herbicidal activity using Benzyl (this compound)-3,4-dihydroxypiperidine-1-carboxylate as a chiral building block.
Synthesis Methods
Benzyl (Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate)-3,4-dihydroxypiperidine-1-carboxylate can be synthesized through a multi-step process. One of the most common methods involves the reaction of (S)-3,4-dihydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
Benzyl (Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate)-3,4-dihydroxypiperidine-1-carboxylate has been widely used in scientific research due to its potential applications in various fields. It can be used as a chiral building block to synthesize a wide range of compounds with biological activity, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
properties
IUPAC Name |
benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMISHXYWFZCE-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732563 |
Source
|
Record name | Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167096-99-3 |
Source
|
Record name | Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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